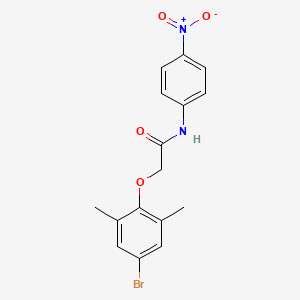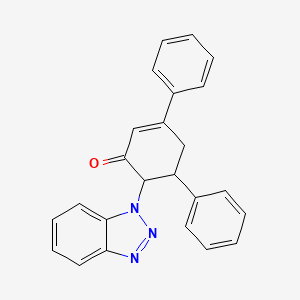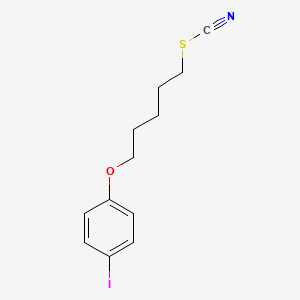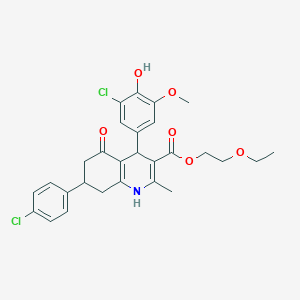amino]methyl}benzamide](/img/structure/B5234242.png)
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide, also known as CM-272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA into a compact structure. By inhibiting HDAC activity, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide promotes the acetylation of histone proteins, leading to changes in gene expression that can inhibit cancer cell growth and reduce inflammation.
Biochemical and Physiological Effects:
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests that 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide may have potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide is its specificity for HDAC enzymes, which allows for targeted inhibition of cancer cells and inflammation. However, one limitation of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration route for 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide in order to maximize its therapeutic potential.
Direcciones Futuras
Future research on 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide should focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and neurological diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide in order to maximize its therapeutic potential. Furthermore, the development of more soluble forms of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide may improve its efficacy and allow for more effective in vivo administration. Overall, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with methylamine, followed by the addition of p-toluenesulfonamide. The resulting compound is then purified through recrystallization to obtain 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide in its solid form.
Aplicaciones Científicas De Investigación
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells by targeting the histone deacetylase (HDAC) enzyme. HDACs play a crucial role in regulating gene expression, and their dysregulation has been linked to the development and progression of cancer.
In addition to cancer research, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has also been studied for its anti-inflammatory properties. In a study conducted on mice, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide was found to reduce inflammation in the lungs and improve lung function. This suggests that 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide may have potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
4-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(10-11-2-4-12(5-3-11)15(17)19)22(20,21)14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIITQDRSSKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Chlorophenyl)sulfonyl](methyl)amino}methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)


![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
![4'-[2-chloro-5-(trifluoromethyl)phenyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5234231.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)


![N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)